4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide
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Overview
Description
Benzyl fluorophenyl compounds are a class of organic compounds known for their diverse chemical properties . They often serve as intermediates in the synthesis of various pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of these compounds typically consists of a benzyl group attached to a fluorophenyl group . The exact structure can vary depending on the specific compound and its synthesis .Chemical Reactions Analysis
The chemical reactions involving these compounds can be quite diverse, depending on the specific compound and the conditions of the reaction . For example, they can undergo reactions with various nucleophiles and electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds can vary greatly depending on their specific structure . For example, they might have different solubilities, melting points, and reactivities .Scientific Research Applications
Crystal Structure and Molecular Interactions
A study on biologically active 1,3,4-thiadiazole derivatives, including those related to 4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide, has provided insights into their crystal structures, molecular geometries, and the significance of weak interactions in stabilizing crystal packing. The research highlighted the L-shaped molecular geometry and the role of S⋯O and F⋯C contacts in molecular conformation stability (Panini et al., 2013).
Fluorescence Characteristics
Another study focused on the synthesis of N-(5-phenyl-1,3,4-thiadiazol-2-yl)benzamide derivatives and their BF2 complexes, revealing their excellent photophysical properties. These properties include large Stokes shifts, solid-state fluorescence, and aggregation-induced emission effect (AIEE), showcasing the compounds' potential in creating novel fluorescent dyes and materials (Zhang et al., 2017).
Stimuli-Responsive Materials
Research into benzothiadiazole derivatives has led to the development of materials with reversible fluorescent properties, indicating potential applications in thermal sensors, security inks, and rewritable paper. The study detailed a rod-shaped benzothiadiazole fluorophore that demonstrates phase-switchable fluorescence under various stimuli (Echeverri et al., 2020).
Antimicrobial and Antitumor Potential
Compounds containing the 1,3,4-thiadiazole moiety, akin to this compound, have been synthesized and evaluated for their antimicrobial activities. These compounds showed promising activity against a range of pathogens, highlighting their potential as antibacterial agents (Holla et al., 2003).
Photophysical Studies and Molecular Aggregation
Investigations into the fluorescence effects of 1,3,4-thiadiazole-derived compounds in aqueous solutions have revealed the influence of molecular aggregation and charge transfer effects on fluorescence. These studies provide valuable insights into the design of fluorescent materials and their applications in bioimaging and sensors (Matwijczuk et al., 2018).
Mechanism of Action
The mechanism of action of these compounds can vary greatly depending on their specific structure and the context in which they are used . For example, some benzyl fluorophenyl compounds are used as intermediates in the synthesis of pharmaceuticals, where their mechanism of action would depend on the specific drug .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-benzyl-N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FN3OS/c23-19-12-10-18(11-13-19)21-25-26-22(28-21)24-20(27)17-8-6-16(7-9-17)14-15-4-2-1-3-5-15/h1-13H,14H2,(H,24,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGTJBUCFPCQAPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=CC=C(C=C2)C(=O)NC3=NN=C(S3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FN3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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